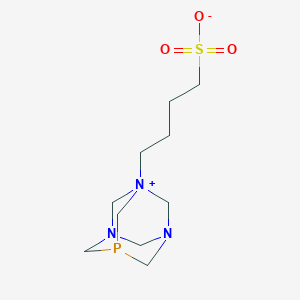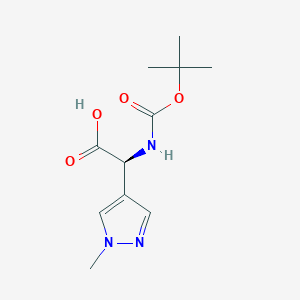
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which makes it a halogenated derivative of an amino acid. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride typically involves the following steps:
Halogenation: The starting material, phenylacetic acid, undergoes halogenation to introduce bromine and chlorine atoms at the 3 and 4 positions of the phenyl ring, respectively.
Amination: The halogenated phenylacetic acid is then subjected to amination to introduce the amino group at the 2 position.
Esterification: The resulting amino acid is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: The halogen atoms on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new drugs and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is similar to other halogenated amino acids and derivatives. Some of the similar compounds include:
Methyl 2-(2-bromo-4-chlorophenyl)acetate: This compound lacks the amino group present in this compound.
Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride: This compound has a chlorine atom at the 3 position but lacks the bromine atom.
Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring makes this compound unique compared to other similar compounds. This combination of halogens imparts specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVQJYRIUJDJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride](/img/structure/B6295167.png)








![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295235.png)


![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
